molecular formula C21H22BF4N3O B2402888 (5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 925706-31-6

(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

Cat. No. B2402888
CAS RN: 925706-31-6
M. Wt: 419.23
InChI Key: SWQQKCHLASULCF-WKOQGQMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate is a useful research compound. Its molecular formula is C21H22BF4N3O and its molecular weight is 419.23. The purity is usually 95%.
BenchChem offers high-quality (5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions and Diastereoselectivity A study explored the diastereoselective and enantioselective reactions catalyzed by chiral triazole carbene catalysts, including a variant of (5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate. This study emphasizes the influence of N-substituents on triazole carbenes in controlling diastereoselectivity in the formation of complex heterocyclic systems (Wang, Zhao, Wang, & Cheng, 2015).

Cycloaddition Reactions in Heterocyclic Chemistry Cycloaddition reactions involving mesitylnitrile oxide and diphenylnitrile imine to dihydro-diazepines, including derivatives similar to the compound of interest, have been studied. These reactions yield new heterotricyclic systems, demonstrating the reactivity of the hetero double bonds in these compounds (Aversa, Bonaccorsi, Giannetto, & Leigh, 2009).

Synthesis of Triazolo-Tetrazines Research into the synthesis and alkylation of triazolo-tetrazines, closely related to the compound , was conducted. This study focused on the formation of tetrafluoroborate salts and their structural analysis using NMR spectroscopy (Novák, Csámpai, & Kotschy, 2000).

Biological and Pharmacological Applications

Antimicrobial Activity Some studies have explored the antimicrobial properties of compounds structurally similar to (5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate. These studies demonstrate promising antimicrobial activity in newly synthesized heterocyclic compounds (Hegab, Hassan, Rashad, Fahmy, & Abdel-Megeid, 2007).

Energetic Materials and Explosives A study on energetic salts based on triazolo-triazole derivatives, akin to the compound of interest, explored their potential as explosive and propellant ingredients. These compounds showed high thermal stability and good detonation performance (Tang, He, Imler, Parrish, & Shreeve, 2017).

properties

IUPAC Name

(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3O.BF4/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3,4)5/h4-9,12,18,21H,10-11H2,1-3H3;/q+1;-1/t18-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQQKCHLASULCF-WKOQGQMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

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